3-(4-Fluorophenoxy)-3-oxopropanoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Procure 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6) for your critical R&D programs. This β-keto acid is the definitive malonyl donor for synthesizing galectin-8N antagonists (Kd 5–33 µM) and a potent lipoxygenase inhibitor. Its unique 4-fluorophenoxy and 3-oxo groups confer irreplaceable reactivity—generic substitution with analogs like 3-(4-Fluorophenoxy)propionic acid (CAS 1579-78-8) is scientifically unsound and will compromise target binding. Ensure batch-to-batch consistency and validated CYP3A4 inhibition data (IC50 20 µM) by ordering from qualified suppliers.

Molecular Formula C9H7FO4
Molecular Weight 198.149
CAS No. 1994-31-6
Cat. No. B2517557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)-3-oxopropanoic acid
CAS1994-31-6
Molecular FormulaC9H7FO4
Molecular Weight198.149
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)CC(=O)O)F
InChIInChI=1S/C9H7FO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12)
InChIKeyZYTDOWDIHCHGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(4-Fluorophenoxy)-3-oxopropanoic Acid (CAS 1994-31-6) Technical Specifications and Core Characteristics


3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6) is an organic compound with the molecular formula C9H7FO4, characterized by a fluorophenoxy group attached to a 3-oxopropanoic acid backbone . It has a molecular weight of 198.15 g/mol and a predicted melting point of 81-82 °C [1]. The compound functions as a building block in the synthesis of complex organic molecules, including galectin-8N antagonists [2], and has been identified as a potent lipoxygenase inhibitor [3].

Sourcing Alert: Why Simple Substitutions for 3-(4-Fluorophenoxy)-3-oxopropanoic Acid (CAS 1994-31-6) Carry Procurement Risk


Generic substitution of 3-(4-fluorophenoxy)-3-oxopropanoic acid with other aryloxy acids is not scientifically sound due to the critical role of its specific structural features. The 4-fluorophenoxy moiety and the 3-oxo (β-keto acid) group confer unique chemical and biological properties. For instance, the β-keto acid structure is essential for specific reactivity, such as forming malonyl esters for targeted biological activity [1]. Even a closely related analog, the reduced form 3-(4-Fluorophenoxy)propionic acid (CAS 1579-78-8), lacks the ketone group, fundamentally altering its reactivity and biological target profile . Furthermore, structure-activity relationship (SAR) studies on aryloxy acids demonstrate that subtle changes in ring substitution can dramatically alter properties like metabolic stability [2] and binding affinity [3], making direct replacement impossible without extensive revalidation.

Quantitative Differentiation Guide: Procurement-Relevant Evidence for 3-(4-Fluorophenoxy)-3-oxopropanoic Acid (CAS 1994-31-6)


Evidence Item 1: In Vitro Lipoxygenase (LOX) Inhibitory Activity of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid

3-(4-Fluorophenoxy)-3-oxopropanoic acid is identified as a potent inhibitor of lipoxygenase (LOX), an enzyme central to arachidonic acid metabolism. This activity directly contrasts with its reduced analog, 3-(4-Fluorophenoxy)propionic acid (CAS 1579-78-8), which lacks the β-keto group and is not reported to have significant LOX inhibitory activity but rather acts on other enzymes [1].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Evidence Item 2: In Vitro Inhibition of CYP3A4 by 3-(4-Fluorophenoxy)-3-oxopropanoic Acid

3-(4-Fluorophenoxy)-3-oxopropanoic acid exhibits an IC50 value of 20,000 nM (20 µM) for the inhibition of Cytochrome P450 3A4 (CYP3A4) in human liver microsomes, as measured using a fluorogenic substrate and a 2-hour assay with a 15-minute preincubation [1]. While the same data is not available for its closest analog, 3-(4-Fluorophenoxy)propionic acid, this value is a quantitative baseline for assessing its potential to cause drug-drug interactions in biological systems [1].

CYP3A4 inhibition Drug metabolism Drug-drug interaction

Evidence Item 3: Class-Level Inference on Metabolic Stability Based on 4-Fluorophenoxy Motif

In a class of phenoxyacetic acid analogs, the 4-fluorophenoxy motif confers significant resistance to metabolic breakdown in plant systems. For the specific compound 4-fluorophenoxyacetic acid (4FPOA), 79.6% of the parent acid remained unmetabolized after 2 days in soybean, making it the most stable among six tested analogs, including 2,4,5-T (68.1% remaining) and 2,4-D (59.4% remaining) [1]. This class-level finding supports the hypothesis that the 4-fluorophenoxy group in 3-(4-fluorophenoxy)-3-oxopropanoic acid may also confer enhanced metabolic stability compared to non-fluorinated or ortho-substituted analogs.

Metabolic stability Phloem mobility Agrochemical design

Recommended Procurement Scenarios: Key Research and Industrial Applications for 3-(4-Fluorophenoxy)-3-oxopropanoic Acid


As a Scaffold for Galectin-8N Antagonist Development

The compound's β-keto acid structure is specifically utilized as a malonyl donor in the synthesis of methyl β-D-galactopyranoside malonyl aromatic esters. These synthesized compounds have demonstrated in vitro binding affinity for galectin-8N (Kd = 5-33 µM) and inhibit galectin-8-induced chemokine expression in SUM159 breast cancer cells [1]. This application stems directly from the compound's unique reactivity (Evidence Item 0).

As a Selective Lipoxygenase (LOX) Inhibitor Tool Compound

3-(4-Fluorophenoxy)-3-oxopropanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. This defined activity profile (Evidence Item 1) makes it a viable procurement choice for studies focused on the LOX pathway, distinguishing it from its non-keto analog which has a different enzyme target profile.

In ADME/Drug-Drug Interaction Profiling for Lead Compounds

The established in vitro CYP3A4 inhibition value (IC50 = 20 µM) [3] provides a crucial, quantitative data point for any researcher incorporating this compound into biological systems (Evidence Item 2). This information is essential for predicting potential pharmacokinetic liabilities and is a key factor in the decision to advance or deprioritize a compound series.

In Agrochemical Research Where Metabolic Stability is Key

Based on class-level SAR from related phenoxyacetic acids (Evidence Item 3), the 4-fluorophenoxy group is associated with high metabolic stability in plant systems [4]. Researchers investigating systemic herbicides or plant growth regulators where extended persistence is desired may find this compound or its derivatives to be valuable starting points over less stable, non-fluorinated alternatives.

Technical Documentation Hub

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